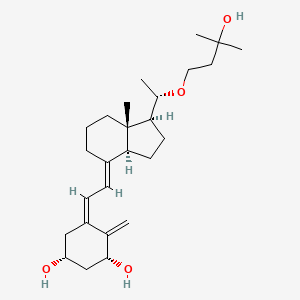
1beta,25-dihydroxy-22-oxavitamin D3/1beta,25-dihydroxy-22-oxacholecalciferol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1beta,25-dihydroxy-22-oxavitamin D3 involves the modification of the side chain skeleton of vitamin D3. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a suitable precursor of vitamin D3.
Side Chain Modification: The side chain is reconstructed to introduce the 22-oxa modification.
Hydroxylation: The compound undergoes hydroxylation at the 1beta and 25 positions to yield the final product.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1beta,25-dihydroxy-22-oxavitamin D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups at specific positions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1beta,25-dihydroxy-22-oxavitamin D3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of vitamin D analogues.
Biology: The compound is studied for its role in cell differentiation and immune regulation.
Medicine: It has potential therapeutic applications in treating diseases like leukemia and other cancers due to its differentiation-inducing activity.
Mechanism of Action
1beta,25-dihydroxy-22-oxavitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound modulates the expression of genes involved in cell differentiation, immune response, and calcium homeostasis. This mechanism allows the compound to induce differentiation in various cell types without causing hypercalcemia .
Comparison with Similar Compounds
1beta,25-dihydroxy-22-oxavitamin D3 is unique compared to other vitamin D analogues due to its ability to induce cell differentiation without causing hypercalcemia. Similar compounds include:
1alpha,25-dihydroxyvitamin D3: The natural form of vitamin D3, which regulates calcium homeostasis but can cause hypercalcemia.
1alpha,25-dihydroxy-24a,24b-dihomo-22-oxavitamin D3: Another synthetic analogue with similar differentiation-inducing activity but different structural modifications.
These comparisons highlight the uniqueness of 1beta,25-dihydroxy-22-oxavitamin D3 in its therapeutic potential and reduced risk of hypercalcemia.
Properties
Molecular Formula |
C26H42O4 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(1R,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24+,26+/m0/s1 |
InChI Key |
DTXXSJZBSTYZKE-MPEABVJYSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C)OCCC(C)(C)O |
Canonical SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
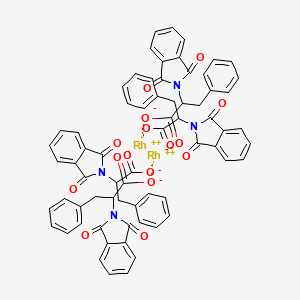
![3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide](/img/structure/B12934661.png)
![Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate](/img/structure/B12934667.png)
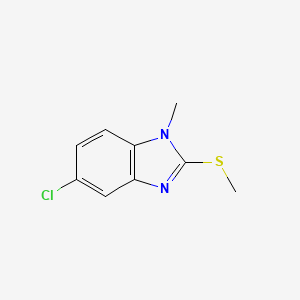

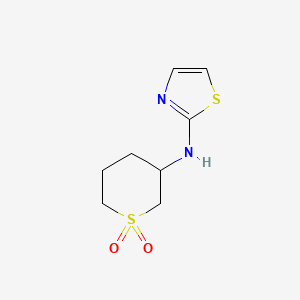
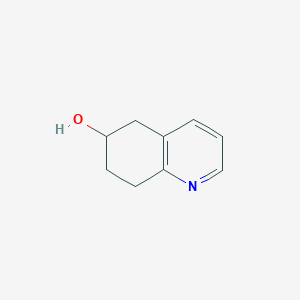
![2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol](/img/structure/B12934701.png)
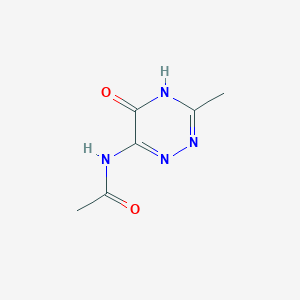


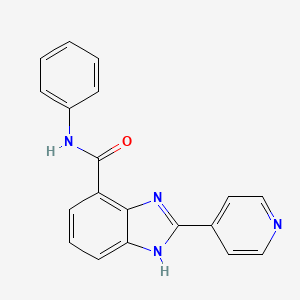
![1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile](/img/structure/B12934717.png)
